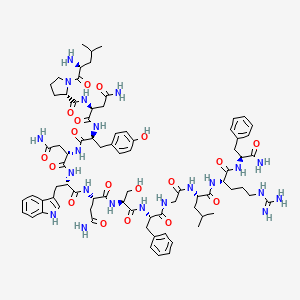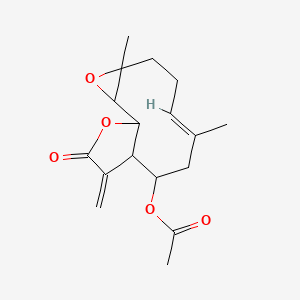
Acetoxyparthenolide
概要
説明
Acetoxyparthenolide is a sesquiterpene lactone derived from the plant Feverfew (Tanacetum parthenium). It is known for its significant pharmacological properties, particularly its anticancer, anti-inflammatory, and antibacterial activities . This compound has garnered attention in scientific research due to its potential therapeutic applications.
作用機序
Target of Action
Lipiferolide is a sesquiterpene lactone that can be isolated from the plant Liriodendron tulipifera . It has been shown to inhibit protein synthesis in bladder cancer cells by binding to the ribosomal protein S6 kinase (S6K) .
Mode of Action
It is known to inhibit fptase, an enzyme involved in protein prenylation, a post-translational modification important for the function of many proteins . By inhibiting this enzyme, Lipiferolide may disrupt the normal function of these proteins, leading to its observed anti-tumor activity .
Result of Action
Lipiferolide has been shown to have anti-tumor activity, likely due to its inhibition of FPTase and the subsequent disruption of protein prenylation . This can lead to the disruption of critical signaling pathways in cancer cells, potentially inhibiting their growth and proliferation .
生化学分析
Biochemical Properties
Lipiferolide plays a crucial role in biochemical reactions, particularly in inhibiting farnesyl protein transferase (FPTase), an enzyme involved in the post-translational modification of proteins . By inhibiting FPTase, Lipiferolide disrupts the proper functioning of proteins that require farnesylation for their activity. Additionally, Lipiferolide interacts with various biomolecules, including enzymes and proteins, to exert its antiplasmodial and antitumor effects .
Cellular Effects
Lipiferolide influences various types of cells and cellular processes. It has been shown to inhibit the growth of tumor cells by interfering with cell signaling pathways and inducing apoptosis . In addition, Lipiferolide affects gene expression and cellular metabolism, leading to altered cellular functions. Its antiplasmodial activity is attributed to its ability to disrupt the life cycle of Plasmodium parasites, thereby preventing their proliferation .
Molecular Mechanism
The molecular mechanism of Lipiferolide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Lipiferolide binds to FPTase, inhibiting its activity and preventing the farnesylation of target proteins . This inhibition disrupts the proper functioning of proteins involved in cell signaling and growth. Furthermore, Lipiferolide induces changes in gene expression, leading to the activation of apoptotic pathways and inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lipiferolide have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that Lipiferolide maintains its inhibitory effects on FPTase and tumor cell growth, indicating its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of Lipiferolide vary with different dosages in animal models. At lower doses, Lipiferolide exhibits potent antiplasmodial and antitumor activities without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits of Lipiferolide while minimizing potential toxic effects .
Metabolic Pathways
Lipiferolide is involved in various metabolic pathways, including those related to its antiplasmodial and antitumor activities. It interacts with enzymes and cofactors involved in these pathways, leading to alterations in metabolic flux and metabolite levels
Transport and Distribution
Lipiferolide is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions influence its localization and accumulation, determining its effectiveness in targeting specific cellular compartments. Understanding the transport and distribution mechanisms of Lipiferolide is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of Lipiferolide plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications
準備方法
Synthetic Routes and Reaction Conditions
Acetoxyparthenolide can be synthesized through various chemical reactions involving parthenolide as a precursor. One common method involves the acetylation of parthenolide using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound often involves the extraction of parthenolide from Feverfew, followed by its chemical modification. The extraction process includes solvent extraction, purification, and crystallization steps to isolate parthenolide. Subsequent acetylation is performed on a larger scale using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Acetoxyparthenolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Dihydrothis compound.
Substitution: Amino and thiol derivatives.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells. .
Industry: Utilized in the development of pharmaceuticals and as a natural pesticide.
類似化合物との比較
Acetoxyparthenolide is compared with other sesquiterpene lactones such as:
Parthenolide: The parent compound, known for its similar anticancer and anti-inflammatory properties.
9β-Acetoxycostunolide: Another derivative with significant anticancer activity.
Santamarine: Exhibits cytotoxic effects against various cancer cell lines
This compound stands out due to its enhanced solubility and stability compared to parthenolide, making it a more viable candidate for therapeutic applications .
特性
IUPAC Name |
[(7E)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYJJNFWFYUXSS-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41059-80-7 | |
| Record name | LIPIFEROLIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Lipiferolide and where is it found?
A1: Lipiferolide is a sesquiterpene lactone, a class of naturally occurring compounds often studied for their biological activities. It was first isolated from the leaves and root bark of the tulip tree (Liriodendron tulipifera L.). [, ] Other plant sources have also yielded lipiferolide, including Vicoa pentanema and Liriodendron chinense. [, ]
Q2: What is the structure of Lipiferolide?
A2: Lipiferolide possesses a germacranolide skeleton, a specific type of sesquiterpene lactone structure. While its exact molecular formula and weight aren't explicitly provided in the abstracts, its structure has been elucidated using spectroscopic methods, including NMR. Researchers have extensively studied its reactivity, particularly acid-catalyzed cyclization reactions. []
Q3: What are the reported biological activities of Lipiferolide?
A3: Lipiferolide has demonstrated cytotoxic activity, meaning it can inhibit the growth and survival of cancer cells. [, ] Specifically, it has shown noteworthy cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A-549). [] Additionally, lipiferolide exhibits quinone reductase (QR)-inducing activity in Hepa lclc7 cells, which is linked to its potential anticancer properties. [] Further research has identified its ability to inhibit farnesyl protein transferase, an enzyme involved in critical cellular processes often implicated in tumor development. []
Q4: How is Lipiferolide biosynthesized?
A4: Studies using carbon-13 labeled glucose revealed that lipiferolide, like abscisic acid, is biosynthesized via the non-mevalonate pathway in the tulip tree. This pathway, also known as the methylerythritol 4-phosphate (MEP) pathway, utilizes different precursors than the mevalonate pathway more commonly found in other organisms. []
Q5: Have any derivatives of Lipiferolide been studied?
A5: Yes, researchers have synthesized derivatives of lipiferolide, including peroxyferolide. This derivative, formed through photosensitized oxygenation of lipiferolide, also exhibits cytotoxic activity. [] The creation and study of such derivatives provide insights into structure-activity relationships and can help identify more potent or selective compounds for further development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


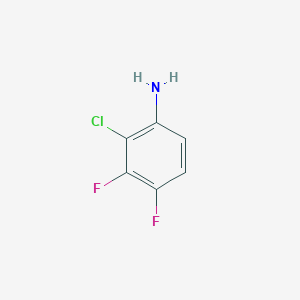
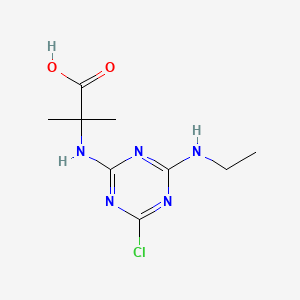
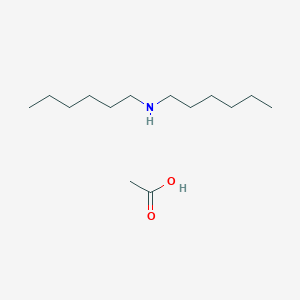
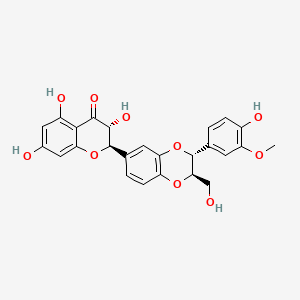
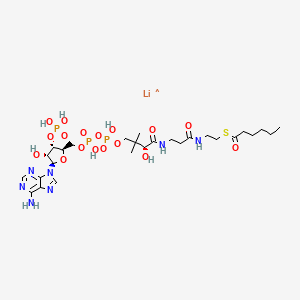
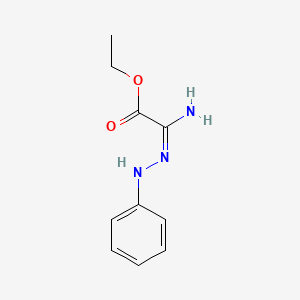
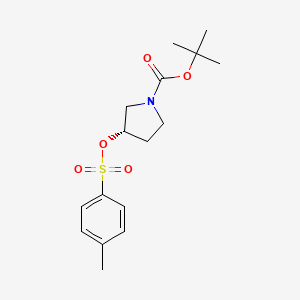
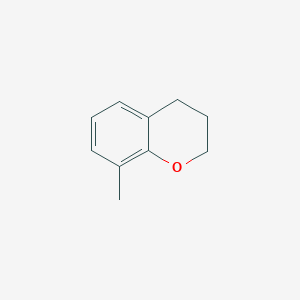
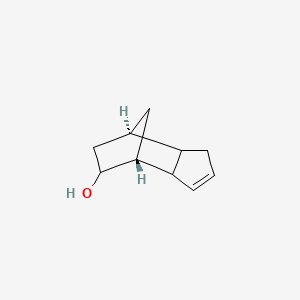
![tert-butyl N-[4-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]carbamoyl]phenyl]carbamate](/img/structure/B3028882.png)
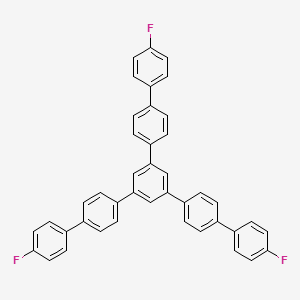
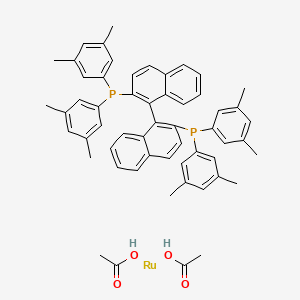
![N4,N4'-DI-1-Naphthalenyl-N4,N4'-DI-2-naphthalenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3028887.png)
